molecular formula C16H22BNO4 B7953220 N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Cat. No.: B7953220
M. Wt: 303.2 g/mol
InChI Key: JWYGFUITSCLTDT-UHFFFAOYSA-N
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Description

N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a chemical compound that features a boron-containing dioxaborolane ring

Preparation Methods

The synthesis of N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide typically involves the Miyaura borylation reaction. This reaction is carried out by reacting an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually include a solvent such as tetrahydrofuran or dimethylformamide, and the reaction is conducted under an inert atmosphere .

Chemical Reactions Analysis

N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide involves its ability to form stable boron-oxygen bonds. This property allows it to participate in various chemical reactions, such as cross-coupling reactions, where it acts as a boron source. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

N-[2-Acetyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide can be compared with other boron-containing compounds such as:

These compounds share similar reactivity patterns due to the presence of the dioxaborolane ring but differ in their functional groups, which can influence their specific applications and reactivity.

Properties

IUPAC Name

N-[2-acetyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BNO4/c1-10(19)13-9-12(7-8-14(13)18-11(2)20)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYGFUITSCLTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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